Field: Chemical Engineering
Application: Difluorophenyl compounds are used as catalysts in chemical reactions .
Method of Application: The compounds are prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .
Results: The compounds showed that both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes .
Field: Medicinal Chemistry
Application: Difluorophenyl compounds are used in the synthesis of biologically active compounds, including drugs .
Method of Application: The compounds are used in the synthesis of 2,4-di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol .
Results: The compounds are an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff .
Application: 2,4-Difluorophenyl isocyanate is used as a blocking reagent .
Method of Application: It is used to modify the hydroxyl, amine and epoxide functional groups of cured MY720/DDS epoxy thin films .
Results: The application of this compound as a blocking reagent helps in the modification of various functional groups .
Field: Material Science
Application: 2-(2,4-Difluorophenyl)-5-fluoropyridine is used in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs .
Method of Application: This ligand is used in the synthesis of Ir (III) complexes .
Results: The synthesized complexes are suitable for use in photocatalysis and phosphorescent OLEDs .
Application: Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is used in the synthesis of biologically active compounds.
Method of Application: For instance, pyrrole, a biologically active scaffold, can be combined with different pharmacophores in a pyrrole ring system to form more active compounds.
Field: Chemical Physics
Application: Difluorophenyl compounds are used in the study of structural, redox, and magnetic properties of Blatter radicals .
Method of Application: Blatter radicals 1- (3,4-difluorophenyl)- (1a) and 1- (2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo [e] [1,2,4]triazin-4-yl (1b) were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .
Results: Cyclic voltammetry showed that both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes . EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle .